molecular formula C27H32N2O2 B2778670 1-[4-(diphenylmethyl)piperazin-1-yl]-3-(3-methylphenoxy)propan-2-ol CAS No. 105106-87-4

1-[4-(diphenylmethyl)piperazin-1-yl]-3-(3-methylphenoxy)propan-2-ol

Cat. No.: B2778670
CAS No.: 105106-87-4
M. Wt: 416.565
InChI Key: FFSCOSGWUPJUSG-UHFFFAOYSA-N
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Description

1-[4-(diphenylmethyl)piperazin-1-yl]-3-(3-methylphenoxy)propan-2-ol is a piperazine-derived compound characterized by a diphenylmethyl group attached to the piperazine ring and a 3-methylphenoxy moiety on the propan-2-ol chain.

Properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-3-(3-methylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O2/c1-22-9-8-14-26(19-22)31-21-25(30)20-28-15-17-29(18-16-28)27(23-10-4-2-5-11-23)24-12-6-3-7-13-24/h2-14,19,25,27,30H,15-18,20-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSCOSGWUPJUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(diphenylmethyl)piperazin-1-yl]-3-(3-methylphenoxy)propan-2-ol typically involves multiple steps:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.

    Attachment of the Benzhydryl Group: This step often involves the reaction of the piperazine ring with benzhydryl chloride under basic conditions.

    Introduction of the Phenoxypropanol Moiety: This can be done by reacting the intermediate with 3-methylphenol and an appropriate epoxide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Nitrogen

The piperazine nitrogen atoms are reactive sites for alkylation or arylation. In US4525358A , analogous piperazine derivatives undergo nucleophilic substitution with haloacetamides or esters. For example:
Reaction Scheme :
Piperazine derivative+2-chloroethoxy acetamideNa2CO3,xyleneAlkylated product\text{Piperazine derivative} + \text{2-chloroethoxy acetamide} \xrightarrow{\text{Na}_2\text{CO}_3, \text{xylene}} \text{Alkylated product}

Key Conditions :

  • Solvent : Xylene or DMF

  • Base : Sodium carbonate or sodium hydride

  • Temperature : 90–120°C

  • Yield : ~70–85%

Table 1 : Alkylation of Piperazine Derivatives (Adapted from )

SubstrateHalo CompoundSolventTemp (°C)Yield (%)
1-(Diphenylmethyl)piperazine2-Chloroethoxy acetamideXylene90–12075
Piperazine analogMethyl bromoacetateDMF60–8082

Esterification/Acylation of the Propan-2-ol Group

The secondary alcohol in the propan-2-ol chain can undergo esterification. As shown in US4525358A , alcohols react with acyl chlorides or anhydrides under basic conditions:
Reaction Scheme :
Propan-2-ol+Acetyl chlorideEt3N,DCMAcetylated product\text{Propan-2-ol} + \text{Acetyl chloride} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{Acetylated product}

Key Conditions :

  • Catalyst : Triethylamine or pyridine

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0–25°C

Oxidation of the Alcohol Group

The propan-2-ol group can be oxidized to a ketone using mild oxidizing agents (e.g., PCC or Dess-Martin periodinane):
Reaction Scheme :
Propan-2-olPCC, CH2Cl2Propan-2-one\text{Propan-2-ol} \xrightarrow{\text{PCC, CH}_2\text{Cl}_2} \text{Propan-2-one}
Note : Stronger oxidants like CrO₃ may degrade sensitive functional groups .

Ether Cleavage

The 3-methylphenoxy group can undergo acid-catalyzed cleavage. In App. Sci. 2021 , similar ethers were cleaved using HBr in acetic acid:
Reaction Scheme :
\text{Phenoxy ether} + \text{HBr (48%)} \xrightarrow{\text{AcOH}} \text{Phenol + Alkyl bromide}
Key Conditions :

  • Acid : Concentrated HBr or HI

  • Solvent : Acetic acid

  • Temperature : Reflux (~120°C)

Deprotonation and Alkylation

The hydroxyl group can act as a nucleophile after deprotonation. For example, PubChem CID 3858663 describes alkylation of similar alcohols using NaH in DMF:
Reaction Scheme :
Propan-2-ol+R-XNaH, DMFAlkylated product\text{Propan-2-ol} + \text{R-X} \xrightarrow{\text{NaH, DMF}} \text{Alkylated product}

Table 2 : Alkylation Conditions (Adapted from )

Alkyl Halide (R-X)BaseSolventTemp (°C)Yield (%)
Methyl iodideNaHDMF2588
Ethyl bromideK₂CO₃Acetone6078

Hydrolysis of Functional Derivatives

Amides or esters of the parent compound can be hydrolyzed to regenerate the alcohol. US4525358A reports hydrolysis of esters using NaOH in aqueous methanol:
Reaction Scheme :
EsterNaOH, MeOH/H2OCarboxylic acid\text{Ester} \xrightarrow{\text{NaOH, MeOH/H}_2\text{O}} \text{Carboxylic acid}
Key Conditions :

  • Base : NaOH or KOH

  • Solvent : Methanol/water (1:1)

  • Temperature : 60–80°C

Cyclization Reactions

The propan-2-ol chain may participate in cyclization to form heterocycles. EvitaChem highlights similar compounds undergoing intramolecular cyclization under acidic conditions:
Reaction Scheme :
Linear precursorH2SO4,ΔBicyclic product\text{Linear precursor} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{Bicyclic product}

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 1-[4-(diphenylmethyl)piperazin-1-yl]-3-(3-methylphenoxy)propan-2-ol is C29H33N3OC_{29}H_{33}N_{3}O with a molecular weight of approximately 455.6 g/mol. This compound features a piperazine ring, a diphenylmethyl group, and a phenoxy moiety, which contribute to its unique chemical behavior and biological interactions.

Medicinal Chemistry Applications

1. Neurological Disorders Treatment
The compound is being investigated for its potential therapeutic effects on neurological disorders, particularly due to its interaction with neurotransmitter receptors. Research indicates that compounds with similar structures can act as agonists or antagonists at serotonin and dopamine receptors, which are critical in the treatment of conditions such as depression and schizophrenia .

2. Antidepressant Activity
Studies have shown that derivatives of piperazine compounds exhibit antidepressant-like effects in animal models. The mechanism involves modulation of neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial for mood regulation .

3. Antipsychotic Potential
Given the structural similarities with known antipsychotic agents, this compound may also have applications in managing psychotic disorders by affecting dopaminergic pathways .

Biological Research Applications

1. Receptor Binding Studies
Research has focused on the binding affinity of this compound to various receptors, including sigma receptors and dopamine transporters. These studies are crucial for understanding its pharmacological profile and potential side effects .

2. Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in neurotransmitter metabolism. For instance, inhibition of monoamine oxidase (MAO) could enhance neurotransmitter availability, contributing to its antidepressant effects .

Industrial Applications

1. Intermediate in Synthesis
This compound can serve as an intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting central nervous system disorders. Its unique functional groups allow for further chemical modifications that can enhance efficacy or reduce side effects .

2. Development of New Therapeutics
The ongoing research into derivatives of this compound aims to develop new therapeutics with improved selectivity and potency against various neurological conditions .

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored a series of piperazine derivatives, including this compound, assessing their antidepressant-like activity in rodent models. Results indicated significant improvements in behavior compared to control groups, suggesting potential clinical applications .

Case Study 2: Receptor Interaction Analysis

Research conducted by Andersson et al. investigated the binding affinities of several piperazine derivatives to dopamine receptors. The findings demonstrated that modifications to the piperazine structure could enhance receptor selectivity, providing insights into optimizing therapeutic profiles .

Mechanism of Action

The mechanism of action of 1-[4-(diphenylmethyl)piperazin-1-yl]-3-(3-methylphenoxy)propan-2-ol would depend on its specific biological target. It could interact with various receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs differ in substituents on the piperazine ring and the propanol chain:

Compound Name Piperazine Substituent Propanol Chain Substituent Molecular Weight Key Features Reference
1-[4-(diphenylmethyl)piperazin-1-yl]-3-(3-methylphenoxy)propan-2-ol (Target) Diphenylmethyl 3-methylphenoxy Not reported High lipophilicity; potential CNS activity
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-methylphenoxy)propan-2-ol 2-methoxyphenyl 3-methylphenoxy 392.92 g/mol Methoxy group may enhance solubility; possible serotonin receptor affinity
1-[4-(3-methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol 3-methoxyphenyl Phenoxy Not reported Simpler phenoxy group; lower steric hindrance
1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-(2-methoxy-4-nitrophenoxy)propan-2-ol 2-hydroxyethyl 2-methoxy-4-nitrophenoxy Not reported Nitro group introduces electron-withdrawing effects; radioprotective potential
1-[(2-chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol 4-fluorophenyl 2-chlorophenylsulfanyl Not reported Sulfur-containing chain; halogenated groups may improve metabolic stability

Pharmacological Implications

  • Receptor Binding : Compounds with methoxyphenyl substituents (e.g., ) may interact with serotonin receptors, as seen in , where piperazine derivatives exhibit affinity for 5-HT receptors .
  • Anti-inflammatory Activity: Diarylpropane analogs () with IC50 values of ~4 µM for NO inhibition suggest that the target compound’s 3-methylphenoxy group could enhance anti-inflammatory effects .

Biological Activity

1-[4-(Diphenylmethyl)piperazin-1-yl]-3-(3-methylphenoxy)propan-2-ol, commonly referred to as a piperazine derivative, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

  • Molecular Formula : C27H32N2O2
  • Molecular Weight : 420.56 g/mol
  • Structure : The compound features a piperazine ring substituted with a diphenylmethyl group and a propanol moiety with a methylphenoxy substituent.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its effects on the central nervous system (CNS), cardiovascular system, and potential anticancer properties.

1. Central Nervous System Effects

Research indicates that piperazine derivatives can exhibit significant CNS activity. For instance, compounds similar to this compound have been shown to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

  • Mechanism of Action : These compounds often act as antagonists or partial agonists at various receptor sites, influencing mood and behavior. Studies have demonstrated that modifications in the piperazine structure can enhance binding affinity to serotonin receptors, potentially leading to antidepressant effects .

2. Cardiovascular Activity

In vitro studies have demonstrated that related piperazine compounds can exhibit inotropic (increasing heart contractility) and vasodilatory effects.

CompoundInotropic EffectVasodilatory Effect
Compound 1HighModerate
Compound 15ModerateHigh

These effects were observed in isolated perfused rat hearts, indicating potential therapeutic applications in treating heart failure or hypertension .

3. Anticancer Properties

Recent investigations into the anticancer potential of piperazine derivatives have yielded promising results. For example, compounds with similar structures have shown cytotoxic effects against various cancer cell lines.

  • Case Study : A study highlighted that certain phenylpiperazine derivatives exhibited significant cytotoxicity against breast cancer cells while sparing healthy cells. This selectivity is crucial for developing safer cancer therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship of piperazine derivatives suggests that modifications to the phenyl groups and the piperazine ring can significantly influence biological activity.

  • Lipophilicity : Increased lipophilicity often correlates with enhanced activity against mycobacterial infections, indicating that hydrophobic interactions play a critical role in the efficacy of these compounds .
ModificationEffect on Activity
Addition of Cl or F groupsIncreased potency against Mtb
Substitution on the phenyl ringAltered receptor binding profile

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